molecular formula C14H20O2 B1319632 Benzaldehyde, 2-(heptyloxy)- CAS No. 66049-86-3

Benzaldehyde, 2-(heptyloxy)-

Cat. No.: B1319632
CAS No.: 66049-86-3
M. Wt: 220.31 g/mol
InChI Key: DZPPLOSMFKYAFT-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(heptyloxy)- is an organic compound with the molecular formula C14H20O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a heptyloxy group at the second position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(heptyloxy)- typically involves the alkylation of benzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of Benzaldehyde, 2-(heptyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-(heptyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(heptyloxy)- involves its interaction with cellular macromolecules. It can form covalent bonds with proteins and nucleic acids, affecting their function. The compound’s aldehyde group is highly reactive, allowing it to participate in various biochemical reactions. It targets specific enzymes and pathways, leading to changes in cellular metabolism and signaling .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2-(heptyloxy)- is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic interactions and steric effects .

Properties

IUPAC Name

2-heptoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-8-11-16-14-10-7-6-9-13(14)12-15/h6-7,9-10,12H,2-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPPLOSMFKYAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597188
Record name 2-(Heptyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66049-86-3
Record name 2-(Heptyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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